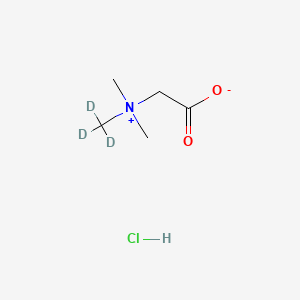
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is a chemical compound with the molecular formula C13H6Cl3N It is an aromatic nitrile, characterized by the presence of a benzonitrile group substituted with chlorine atoms at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with arylamines in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of 2-chlorotoluene using catalysts such as V2O5/Al2O3. This process is conducted in a fixed bed reactor at atmospheric pressure, allowing for the efficient conversion of the starting material to the desired benzonitrile derivative .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or other strong bases.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile exerts its effects involves its interaction with the androgen receptor. Unlike traditional AR antagonists that target the ligand binding pocket, this compound is believed to target a non-LBP site, which may help overcome drug resistance issues associated with current AR antagonists.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzonitrile: Shares the dichlorophenyl group but lacks the additional chlorine substitution on the benzonitrile ring.
2-Chlorobenzonitrile: Similar structure but with fewer chlorine substitutions.
Uniqueness
2-Chloro-4-(3,5-dichlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an AR antagonist targeting a non-LBP site sets it apart from other similar compounds.
Propiedades
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWONBGMKFTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742731 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-88-6 |
Source


|
| Record name | 3,3',5'-Trichloro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-1-(1H-pyrrolo[3,2-c]pyridin-4-yl)propan-2-one](/img/structure/B572573.png)









![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)


